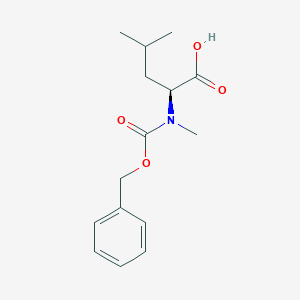

N-Cbz-N-methyl-L-leucine

概要

説明

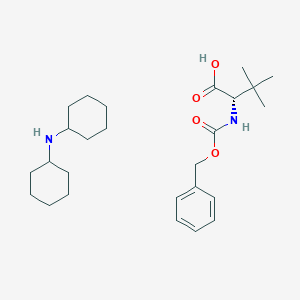

N-Cbz-N-methyl-L-leucine is a derivative of L-leucine . It is obtained by the substitution of a benzyloxycarbonyl group on the nitrogen atom . It is used in the synthesis of biochemical reagents, oxytocin, and other peptides .

Synthesis Analysis

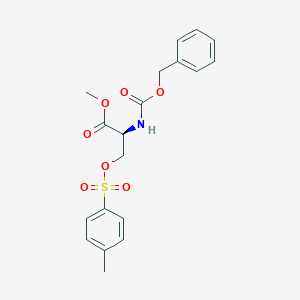

The synthesis of N-Cbz-N-methyl-L-leucine involves the suspension of the corresponding N-methylated amino acids in dry THF and adding diphosgene at room temperature . N-Methyl-dl-alanine is synthesized starting from 2-bromopropanoic acid and methylamine .Molecular Structure Analysis

The IUPAC name of N-Cbz-N-methyl-L-leucine is methyl (2S)-2- { [ (benzyloxy)carbonyl]amino}-4-methylpentanoate . Its molecular weight is 279.34 .Chemical Reactions Analysis

N-Cbz-N-methyl-L-leucine is used as a reactant for peptide-based preparation of potential antitumor agents and the preparation of cyclopropyl peptidomimetics .Physical And Chemical Properties Analysis

N-Cbz-N-methyl-L-leucine is a colorless to white to yellow liquid or powder or crystals .科学的研究の応用

Gene Delivery Efficiency

N-Cbz-N-methyl-L-leucine has been utilized in the study of gene delivery systems. Research by Zhang, Zhou, & Chen (2018) on amphiphilic polypeptides, which include poly(l-leucine) chains, has demonstrated significant implications for improving the efficiency of gene delivery. These polypeptides have shown potential in condensing plasmid DNA into nanoparticles and achieving rapid cellular uptake, while displaying negligible cytotoxicity.

Synthesis of Peptides

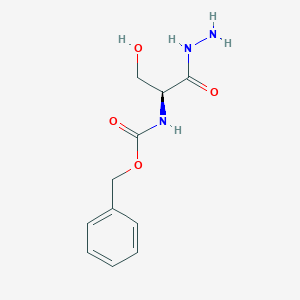

The compound plays a role in the non-enzymatic synthesis of peptides. A study by Matsumoto & Hano (2021) investigated the synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine using reversed micellar systems, providing insights into the optimization of peptide synthesis conditions.

Building Block in Protein Design

N-Cbz-N-methyl-L-leucine is also significant in the design of novel proteins and peptides. Anderson, Toogood, & Marsh (2002) described its use in the synthesis of fluorous analogs of leucine, which are of interest in the development of fluorous proteins and peptides.

Enzyme Inhibition Studies

In the field of enzyme inhibition, N-Cbz-N-methyl-L-leucine derivatives have been studied for their inhibitory effects on enzymes like chymotrypsin and subtilisin. Research conducted by Pietrusewicz, Sieńczyk, & Oleksyszyn (2009) highlights the structure-activity relationship of these compounds, identifying potent inhibitors.

Flavor Enhancement

The compound is involved in synthesizing peptides with flavor-enhancing properties. As per Romero et al. (1997), it has been used in the synthesis of dipeptides like benzyloxycarbonyl-serine-leucine methyl ester, a fragment of a delicious peptide with potential industrial applications.

Safety and Hazards

作用機序

Target of Action

N-Cbz-N-methyl-L-leucine, also known as Z-N-Me-Leu-OH, is a complex organic compound It’s known to be used as a reactant in the preparation of peptide-based potential antitumor agents and cyclopropyl peptidomimetics .

Mode of Action

It’s known to be involved in peptide synthesis . It’s likely that the compound interacts with its targets to initiate or inhibit certain biochemical reactions, leading to changes in cellular functions.

Biochemical Pathways

Given its role in peptide synthesis , it can be inferred that it may influence protein synthesis and related pathways.

Result of Action

Given its use in the preparation of potential antitumor agents , it can be inferred that it may have effects on cell proliferation and survival.

特性

IUPAC Name |

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXSGOBGRXNJLM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426670 | |

| Record name | N-Cbz-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33099-08-0 | |

| Record name | N-Cbz-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

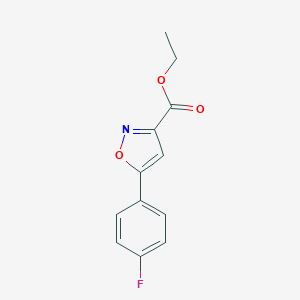

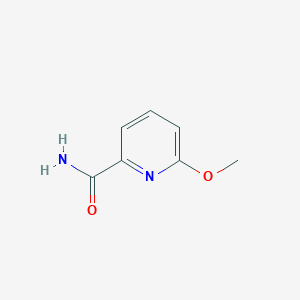

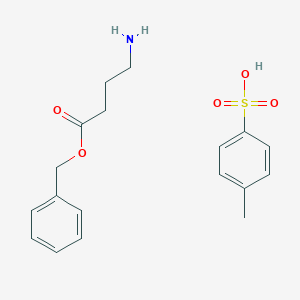

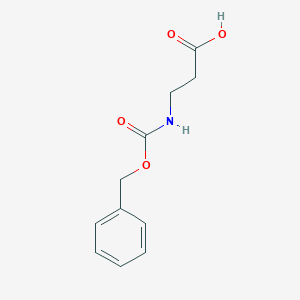

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

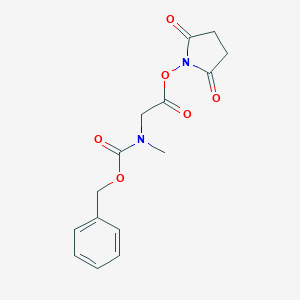

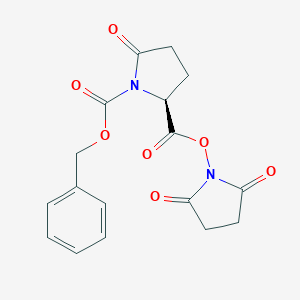

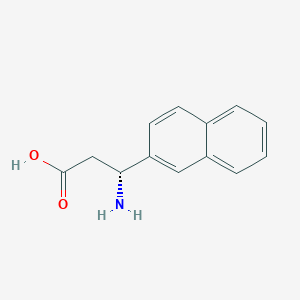

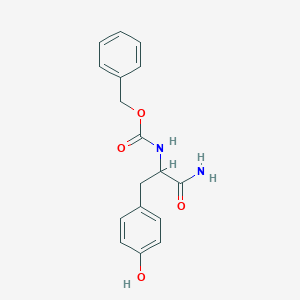

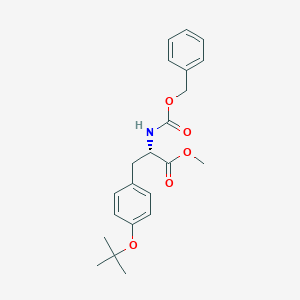

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)